N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions, acetylation, and other standard organic synthesis techniques. For example, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through reduction and nucleophilic reaction followed by acetylation . Similarly, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide.
Molecular Structure Analysis
The molecular structure of phenylacetamides is often characterized using spectroscopic techniques and computational methods. For instance, vibrational spectroscopy and density functional theory (DFT) calculations were used to analyze the structure of N-(4-hydroxyphenyl)acetamide . Conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides revealed the existence of stable conformers and the influence of substituents on molecular polarity . These studies suggest that the molecular structure of N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide would likely be influenced by the electron-withdrawing effects of the trifluoromethyl group and the size of the iodine atom.
Chemical Reactions Analysis
The reactivity of phenylacetamides can be influenced by their electronic structure, as indicated by HOMO-LUMO gap analysis and molecular electrostatic potential (MEP) studies. For example, the reactivity of N-[4-(Ethylsulfamoyl)phenyl]acetamide in polar liquids was investigated using MEP analysis and Fukui function calculations . The presence of a trifluoromethyl group and an iodine atom in N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide would likely affect its reactivity in chemical reactions, potentially making it a suitable candidate for further functionalization or as an intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetamides, such as solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions. The crystal structures of related compounds provide information on intermolecular interactions, such as hydrogen bonding and halogen bonding, which can affect the compound's physical properties . The presence of a trifluoromethyl group in N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide would likely increase its lipophilicity and could influence its melting point and solubility in organic solvents.
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which share a similar structure with the compound you mentioned, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Synthesis of Sulfamoyl Amide Derivatives
- Summary of Application : N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, which are structurally similar to the compound you mentioned, have been synthesized and their biological activity has been evaluated .
- Methods of Application : The synthesis of these compounds was accomplished by a sequence of reactions using aniline as a starting compound .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral analysis and evaluated for their antibacterial activity. One of the compounds, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, exhibited the highest activity .
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Synthesis of Trifluoromethoxyphenyl Derivatives
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Synthesis of N-Trifluoromethyl Indoles
- Summary of Application : Indoles, which are structurally similar to the compound you mentioned, are widely used in the fields of pharmaceuticals, agrochemicals, and biological sciences .
- Methods of Application : The synthesis of these compounds involves a sequence of reactions using aniline as a starting compound .
- Results or Outcomes : The newly synthesized compounds are evaluated for their biological activity .
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Use in Antidepressant Drug
- Summary of Application : Fluoxetine, a compound that contains a trifluoromethyl group similar to the one in your compound, is used as an antidepressant drug .
- Methods of Application : Fluoxetine is administered orally to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Results or Outcomes : Fluoxetine has been shown to be effective in treating these conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INO/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLROSNQUSLJYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377679 | |
Record name | N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
97760-98-0 | |
Record name | N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97760-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 97760-98-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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